1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a sulfonylphenyl moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of 4-(4-Fluorobenzyl)piperazine: This intermediate is synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The 4-(4-fluorobenzyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidin-2-one: The final step involves coupling the sulfonylated intermediate with pyrrolidin-2-one under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to reduced melanin production, making it a potential candidate for skin-whitening agents and treatments for hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone: Another tyrosinase inhibitor with a similar structure but different substituents.
4-(4-Fluorobenzyl)piperazin-1-yl](2,4-dinitrophenyl)methanone: Exhibits similar inhibitory activity but with different pharmacokinetic properties.
Uniqueness
1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tyrosinase with high potency and low cytotoxicity sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H24FN3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24FN3O3S/c22-18-5-3-17(4-6-18)16-23-12-14-24(15-13-23)29(27,28)20-9-7-19(8-10-20)25-11-1-2-21(25)26/h3-10H,1-2,11-16H2 |
InChI Key |
YQTFPZWSPHNMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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